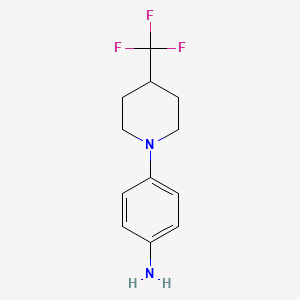

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

説明

特性

IUPAC Name |

4-[4-(trifluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-3-1-10(16)2-4-11/h1-4,9H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTVLSNZOHIYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734899 | |

| Record name | 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266330-17-9 | |

| Record name | 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthesis and Characterization of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

A Technical Guide for Advanced Pharmaceutical Intermediates

Introduction & Pharmacological Relevance

In modern drug discovery, the strategic incorporation of the trifluoromethyl (–CF₃) group is a privileged approach to enhancing a molecule's lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently design and optimize scalable syntheses for fluorinated building blocks.

This whitepaper details the synthesis, mechanistic logic, and characterization of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline (CAS: 1266330-17-9)[1]. This specific piperidinyl-aniline scaffold is a highly versatile active pharmaceutical ingredient (API) intermediate, prominently utilized in the development of novel ferroptosis inhibitors for ischemia-reperfusion injury[2] and advanced antiviral compounds[3].

Retrosynthetic Analysis & Chemical Strategy

The most robust, atom-economical, and scalable route to synthesize 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation .

This route is intentionally selected over Buchwald-Hartwig amination to avoid expensive palladium catalysts and complex phosphine ligands in the first step. By utilizing 4-fluoronitrobenzene, the strongly electron-withdrawing nitro group perfectly primes the aromatic ring for SₙAr, making it a highly cost-effective and scalable pathway[3].

Figure 1: Two-step synthesis workflow for 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline.

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility, the following protocols are designed as self-validating systems —incorporating built-in In-Process Controls (IPC) that allow the chemist to verify success at every stage.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The Causality of Reagent Selection: We specifically select 4-fluoronitrobenzene over 4-chloronitrobenzene. In SₙAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The extreme electronegativity of fluorine highly polarizes the C–F bond, drastically lowering the activation energy for this attack[3]. DMSO is chosen as the solvent because, as a polar aprotic medium, it solvates the potassium cation of K₂CO₃ while leaving the carbonate anion highly reactive to deprotonate the piperidine.

Step-by-Step Protocol:

-

Charge a clean, dry reactor with 4-fluoronitrobenzene (1.0 eq, 14.1 g) and anhydrous DMSO (150 mL).

-

Add anhydrous K₂CO₃ (2.0 eq, 27.6 g). Stir the suspension at room temperature for 10 minutes.

-

Dropwise, add 4-(trifluoromethyl)piperidine (1.05 eq, 16.1 g) to the mixture.

-

Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

-

Workup: Cool to room temperature and pour the mixture into 750 mL of ice-cold distilled water. A bright yellow precipitate will form. Filter the solid, wash thoroughly with water to remove DMSO and inorganic salts, and dry under a vacuum.

Self-Validating System (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The protocol validates itself when the highly UV-active 4-fluoronitrobenzene spot (R_f ~0.6) completely disappears, replaced by a distinct, bright yellow product spot (R_f ~0.4).

Figure 2: Mechanistic logic of the Nucleophilic Aromatic Substitution (SNAr) step.

Step 2: Catalytic Hydrogenation (Reduction)

The Causality of Reagent Selection: We utilize 10% Palladium on Carbon (Pd/C) with hydrogen gas. This method is exceptionally clean, yielding only water as a byproduct, and avoids the heavy metal waste streams associated with Fe/HCl or SnCl₂ reductions[3]. The trifluoromethyl group is generally highly stable to Pd/C hydrogenation at room temperature, preventing unwanted hydrodefluorination.

Step-by-Step Protocol:

-

Dissolve the 1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine intermediate (1.0 eq, 27.4 g) in a 1:1 mixture of Methanol and Ethyl Acetate (300 mL) in a pressure-rated autoclave.

-

Carefully add 10% Pd/C (0.05 eq Pd, ~1.5 g) under a blanket of nitrogen to prevent ignition.

-

Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas.

-

Pressurize the vessel to 30 psi with H₂ and stir vigorously at room temperature for 8 hours[3].

-

Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white solid.

Self-Validating System (IPC): The reduction is self-validating via two metrics:

-

Macroscopic: The cessation of hydrogen gas uptake in the pressure vessel indicates the reaction has run to completion.

-

Spectroscopic: LC-MS monitoring will show the complete replacement of the nitro intermediate peak (m/z 275.1) with the aniline product peak (m/z 245.1).

Analytical Characterization & Quality Control

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized API intermediate[1][4]. All quantitative data and expected analytical signals are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[4-(trifluoromethyl)piperidin-1-yl]aniline | [5] |

| CAS Registry Number | 1266330-17-9 | [1],[4] |

| Molecular Formula | C₁₂H₁₅F₃N₂ | [1] |

| Molecular Weight | 244.26 g/mol | [1] |

| Appearance | Off-white to pale brown solid | Empirical |

Table 2: Analytical Characterization (Expected Signatures)

| Technique | Key Signals / Parameters | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 6.85 (d, 2H), 6.65 (d, 2H) | Confirms the para-substituted aniline aromatic ring. |

| ¹H NMR (CDCl₃) | δ 3.50 (br s, 2H, -NH₂) | Validates the successful reduction of the -NO₂ group. |

| ¹⁹F NMR (CDCl₃) | δ -73.5 (d, 3F) | Confirms the intact trifluoromethyl group. |

| LC-MS (ESI+) | m/z 245.1 [M+H]⁺ | Verifies the exact mass (Theoretical exact mass: 244.1187 Da). |

| HPLC (UV 254 nm) | >98% Area Normalization | Confirms API-grade purity suitable for downstream coupling[1]. |

Process Optimization & Troubleshooting

-

Incomplete SₙAr Reaction: If unreacted 4-fluoronitrobenzene persists past 6 hours, it is typically due to wet DMSO or degraded K₂CO₃. Ensure all reagents are strictly anhydrous. Water can lead to the hydroxide-mediated hydrolysis of the starting material to 4-nitrophenol.

-

Catalyst Poisoning in Step 2: If hydrogen uptake stalls prematurely, the Pd/C catalyst may be poisoned by residual DMSO or sulfur impurities from the first step. Ensure the intermediate is thoroughly washed with water and recrystallized if necessary before subjecting it to hydrogenation.

References

-

WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides Source: Google Patents[2] URL:

-

WO2012051361A1 - Anti-viral compounds Source: Google Patents[3] URL:

Sources

- 1. molcore.com [molcore.com]

- 2. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 3. WO2012051361A1 - Anti-viral compounds - Google Patents [patents.google.com]

- 4. 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline | 1266330-17-9 [sigmaaldrich.com]

- 5. 4-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS#: 1266330-17-9 [m.chemicalbook.com]

"4-(4-Trifluoromethyl-piperidin-1-yl)-aniline" as a chemical intermediate

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline: A Privileged Intermediate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Among the most versatile fluorinated building blocks is 4-(4-trifluoromethyl-piperidin-1-yl)-aniline (CAS: 1266330-17-9)[2]. This compound serves as a critical synthetic intermediate, merging the synthetic versatility of an aniline handle with the robust physicochemical enhancements provided by a trifluoromethylated piperidine core.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, detail the self-validating synthetic methodologies, and explore the downstream applications of this molecule in targeted therapeutics, such as ferroptosis inhibitors and kinase modulators[3].

Structural Rationale & Physicochemical Profiling

The architectural design of 4-(4-trifluoromethyl-piperidin-1-yl)-aniline is not accidental; it is a highly optimized pharmacophore spacer. The molecule is composed of three synergistic moieties:

-

The Trifluoromethyl (-CF3) Group: Aliphatic fluorination, particularly the addition of a -CF3 group, significantly enhances lipophilicity (LogP) and metabolic stability[4]. The robust C-F bonds block cytochrome P450-mediated oxidative degradation at the metabolically labile C4 position of the piperidine ring[1].

-

The Piperidine Core: This saturated heterocycle provides conformational rigidity. Furthermore, the strong electron-withdrawing inductive effect of the -CF3 group lowers the basicity (pKa) of the piperidine nitrogen[5]. This reduction in basicity is crucial for minimizing off-target toxicities, such as hERG channel blockade, which is a common liability in highly basic amines.

-

The Aniline Handle: The primary amine (-NH2) acts as a highly reactive nucleophile, allowing for rapid diversification via amidation, sulfonylation, or reductive amination to generate active pharmaceutical ingredients (APIs)[3].

Pharmacophore Logic Diagram

Caption: Structural logic of 4-(4-trifluoromethyl-piperidin-1-yl)-aniline and its physicochemical benefits.

Quantitative Data: Physicochemical Impact

To understand the value of this intermediate, we must compare it to its non-fluorinated analog. The table below summarizes the causal impact of the 4-trifluoromethyl substitution on the piperidine-aniline scaffold.

| Parameter | Unsubstituted Piperidine-Aniline | 4-(Trifluoromethyl)piperidine-Aniline | Pharmacological Impact |

| Lipophilicity (LogP) | ~2.1 | ~3.5 | Enhanced membrane permeability and deeper hydrophobic pocket binding[4]. |

| Metabolic Stability | High clearance | Low clearance | Blocks oxidative degradation at the C4 position by liver enzymes[1]. |

| Amine Basicity (pKa) | ~9.5 | ~8.0 | Reduced basicity mitigates hERG channel liability and improves oral bioavailability[5]. |

Synthetic Methodology & Reaction Causality

The synthesis of 4-(4-trifluoromethyl-piperidin-1-yl)-aniline is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[6]. The protocols below are designed as self-validating systems, ensuring that each step provides clear analytical feedback before progression.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Couple 4-(trifluoromethyl)piperidine with 1-fluoro-4-nitrobenzene.

-

Causality & Design: 1-fluoro-4-nitrobenzene is highly electrophilic at the fluorinated carbon due to the strong electron-withdrawing nature of the para-nitro group. Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent because it solvates the potassium cations but leaves the piperidine nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) acts as a mild, non-nucleophilic base to neutralize the generated HF, driving the equilibrium forward without hydrolyzing the starting materials[6].

-

Protocol:

-

Charge a reactor with 1-fluoro-4-nitrobenzene (1.1 eq), 4-(trifluoromethyl)piperidine (1.0 eq), and K2CO3 (1.5 eq) in anhydrous DMSO.

-

Stir the suspension at 80 °C for 18 hours[6].

-

Cool to room temperature and quench with water. Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Self-Validation: Thin-Layer Chromatography (TLC) in Hexanes/EtOAc will show the complete disappearance of the piperidine starting material. LC-MS analysis of the isolated yellow solid must yield an [M+H]+ peak at m/z 275.1.

Step 2: Catalytic Hydrogenation

-

Objective: Reduce the nitro intermediate to the target aniline.

-

Causality & Design: Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Iron/HCl) to prevent trace metal contamination in the final API. Ethanol (EtOH) is used as the solvent because it provides excellent solubility for the nitro intermediate and facilitates optimal hydrogen gas transfer[6].

-

Protocol:

-

Dissolve the nitro intermediate in EtOH and carefully add 10% Pd/C (0.01 eq) under an inert argon atmosphere[6].

-

Purge the vessel and introduce hydrogen gas (1 atm via balloon or low-pressure reactor).

-

Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.

-

-

Self-Validation: The reaction mixture will visibly transition from a bright yellow solution to a colorless or pale-yellow liquid. LC-MS analysis will confirm the reduction via a mass shift from 275.1 to the product mass of 245.1 [M+H]+[6].

Synthetic Workflow Diagram

Caption: Two-step synthetic workflow for 4-(4-trifluoromethyl-piperidin-1-yl)-aniline.

Applications in Targeted Therapeutics

The primary utility of 4-(4-trifluoromethyl-piperidin-1-yl)-aniline lies in its ability to be rapidly elaborated into complex drug molecules.

Ferroptosis Inhibitors: Recent patent literature highlights the use of this intermediate in the synthesis of diarylamine para-acetamides, which act as potent ferroptosis inhibitors[3]. Ferroptosis, a form of iron-dependent, lipid peroxidation-driven cell death, is implicated in ischemia-reperfusion injury, neuropathy, and acute kidney failure[3]. By coupling the aniline handle of our intermediate with various substituted acid chlorides, researchers generate stable amide linkages. The trifluoromethyl-piperidine tail then anchors the molecule deeply into the lipophilic pockets of the target enzymes (such as GPX4 or radical-scavenging lipid interfaces), drastically improving the in vivo half-life of the resulting therapeutic[3].

Conclusion

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline is more than a simple chemical building block; it is a rationally designed pharmacophore module. By seamlessly integrating the metabolic resilience of the trifluoromethyl group with the synthetic flexibility of an aniline, it allows drug development professionals to bypass common pharmacokinetic pitfalls (like rapid CYP clearance and hERG toxicity) early in the discovery pipeline. Strict adherence to the self-validating SNAr and hydrogenation protocols ensures high-purity generation of this critical intermediate for downstream API synthesis.

References

- Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides." World Intellectual Property Organization.

-

Lin, C. P., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Pace, V., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS#: 1266330-17-9 [m.chemicalbook.com]

- 3. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

Rational Drug Design: Therapeutic Applications of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline Derivatives

Executive Summary

The molecular fragment 4-(4-trifluoromethyl-piperidin-1-yl)-aniline (CAS: 1266330-17-9) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Structurally, it combines an aniline ring—ideal for Buchwald-Hartwig cross-coupling or amide bond formation—with a piperidine ring substituted at the 4-position by a trifluoromethyl (

The strategic inclusion of the

Core Therapeutic Targets & Mechanistic Rationale

Ferroptosis Inhibition via Diarylamine Radical-Trapping Antioxidants

Ferroptosis is an iron-dependent, non-apoptotic form of cell death driven by the accumulation of lipid hydroperoxides (PUFA-OOH) in cellular membranes[1]. The primary cellular defense against this process is Glutathione Peroxidase 4 (GPX4), which reduces toxic lipid peroxides to non-toxic lipid alcohols[2]. When GPX4 is inactivated, lipid peroxidation initiates a lethal chain reaction.

Derivatives of 4-(4-trifluoromethyl-piperidin-1-yl)-aniline, specifically when synthesized into diarylamine para-acetamides , act as potent Radical-Trapping Antioxidants (RTAs)[3]. The diarylamine core donates a hydrogen atom to quench lipid peroxyl radicals, terminating the autoxidation chain reaction. The 4-trifluoromethyl-piperidine moiety is critical here: it precisely tunes the molecule's partition coefficient (ClogP), ensuring optimal anchoring within the lipid bilayer where lipid peroxidation occurs, while avoiding the rapid ester hydrolysis that limits the in vivo efficacy of first-generation inhibitors like Ferrostatin-1 (Fer-1).

Fig 1. Radical-trapping mechanism of diarylamine inhibitors preventing ferroptotic cell death.

Antimycobacterial Therapy via DprE1 Inhibition

In the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the flavoenzyme Decaprenylphosphoryl-

Nitrobenzamide and benzothiazinone derivatives utilizing the 4-(4-trifluoromethyl-piperidin-1-yl)-aniline fragment have demonstrated extraordinary potency (MIC < 0.016

Fig 2. DprE1 enzymatic pathway inhibition disrupting mycobacterial cell wall biosynthesis.

Metabolic Disorders via TAAR1 Modulation

Trace amine-associated receptor 1 (TAAR1) is a G-protein-coupled receptor (GPCR) implicated in the regulation of insulin resistance and metabolic disorders[8]. Substituted benzamides incorporating the trifluoromethyl-piperidine moiety have been identified as potent TAAR1 inhibitors. The basic nitrogen of the piperidine forms a critical salt bridge with an aspartate residue in the transmembrane domain, while the

Quantitative Data & Structure-Activity Relationship (SAR) Summary

The following table synthesizes the physicochemical advantages and benchmark data for derivatives utilizing this specific pharmacophore across the discussed targets.

| Therapeutic Target | Molecular Mechanism | Role of 4-(4-CF3-Piperidin-1-yl) Moiety | Benchmark Compound / Class | Efficacy Metric |

| Ferroptosis | Radical-Trapping Antioxidant (RTA) | Enhances lipid bilayer partitioning; prevents ester hydrolysis. | Diarylamine para-acetamides | |

| Tuberculosis (Mtb) | DprE1 Epimerase Suicide Inhibition | Occupies hydrophobic pocket; increases cell wall permeability. | Nitrobenzamides (PBTZ169 analogs) | MIC < 0.016 |

| Metabolic Disorders | TAAR1 Receptor Modulation | Deep hydrophobic cleft binding; basic amine interaction. | Substituted Benzamides | Restores insulin sensitivity in vivo |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to isolate the specific mechanistic variables associated with 4-(4-trifluoromethyl-piperidin-1-yl)-aniline derivatives.

Protocol A: In Vitro Lipid Peroxidation Assay (Ferroptosis Rescue)

Causality: This assay utilizes the ratiometric fluorescent probe C11-BODIPY(581/591). Upon oxidation by lipid reactive oxygen species (ROS), the probe's emission shifts from red (~590 nm) to green (~510 nm). This allows for direct, real-time quantification of the RTA capabilities of the diarylamine derivatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed HT-1080 fibrosarcoma cells in a 96-well black, clear-bottom plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% -

Probe Loading: Wash cells with PBS and incubate with 2

M C11-BODIPY(581/591) in HBSS for 30 minutes at 37°C. -

Treatment & Induction:

-

Negative Control: Vehicle (0.1% DMSO).

-

Positive Control: 1

M Ferrostatin-1 (Fer-1) + Inducer. -

Validation Control: 1

M (1R,3R)-RSL3 (inactive stereoisomer) + Inducer. -

Experimental: 10 nM - 1

M Diarylamine derivative + Inducer. -

Inducer: Add 1

M (1S,3R)-RSL3 (active GPX4 inhibitor) to all wells except the negative control to initiate lipid peroxidation[2].

-

-

Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence every 10 minutes for 2 hours at 37°C (Excitation: 488 nm; Emission 1: 510 nm[Oxidized]; Emission 2: 590 nm [Reduced]).

-

Data Analysis: Calculate the ratio of Green/Red fluorescence. A successful derivative will maintain a baseline ratio identical to the Fer-1 positive control, proving its RTA efficacy in the lipid bilayer.

Protocol B: DprE1 Enzymatic Inhibition Assay

Causality: DprE1 oxidation of its substrate generates hydrogen peroxide (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Brij-35). Synthesize or procure the surrogate substrate farnesylphosphoryl-

-D-ribofuranose (FPR). -

Enzyme Incubation: In a 384-well microplate, add 10 nM recombinant Mtb DprE1 enzyme.

-

Inhibitor Addition: Add the nitrobenzamide derivative at varying concentrations (0.1 nM to 10

M). -

Reaction Initiation: Add a detection mix containing 100

M FPR substrate, 50 -

Fluorescence Measurement: Monitor resorufin formation kinetically for 60 minutes (Excitation: 530 nm; Emission: 590 nm).

-

Validation: Plot the initial velocity (

) against inhibitor concentration to determine the

References

- WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides Source: Google Patents URL

-

Ferroptosis inhibitors: past, present and future Source: PMC (NIH) URL:[Link]

-

Unsolved mysteries: How does lipid peroxidation cause ferroptosis? Source: PLOS Biology URL:[Link]

-

Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

DPRE1 as a Promising Target for Tuberculosis Drug Discovery Source: Cronicon URL:[Link]

-

Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis Source: PMC (NIH) URL:[Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: rhhz.net URL:[Link]

-

Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 Source: PMC (NIH) URL:[Link]

-

The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

- US20240295566A1 - Method for diagnosing and treating metabolic disorders Source: Google Patents URL

Sources

- 1. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]

- 3. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20240295566A1 - Method for diagnosing and treating metabolic disorders - Google Patents [patents.google.com]

Application Note: Copper-Catalyzed Deaminative N-Arylation of 4-(Trifluoromethyl)piperidine Using Substituted Anilines

Executive Summary

Piperidine is ranked as the most frequent nitrogen heterocycle in FDA-approved pharmaceuticals, with functionalization frequently occurring at the N1- and C4-positions[1]. The incorporation of a 4-(trifluoromethyl) group significantly enhances a molecule's lipophilicity and metabolic stability, making the N-arylation of 4-(trifluoromethyl)piperidine a highly valuable late-stage transformation in drug discovery[1].

While traditional Buchwald-Hartwig aminations rely on aryl halides, utilizing substituted anilines via deaminative cross-coupling unlocks a vast, inexpensive, and structurally diverse chemical space[2]. The cleavage of the unactivated aromatic C–N bond is facilitated by in situ diazotization, transforming the primary amine into an excellent electrophilic partner[3]. Because aryl diazonium intermediates exhibit superior reactivity compared to aryl halides, this Ullmann-type C–N coupling proceeds under exceptionally mild, base-free conditions[4].

Mechanistic Rationale: The Deaminative Advantage

The core advantage of this protocol lies in its ability to bypass the isolation of unstable diazonium salts. The reaction utilizes tert-butyl nitrite (t-BuONO) to generate the aryl diazonium species in situ.

Causality of Reagent Selection:

-

Catalyst & Ligand: Copper(I) Iodide (CuI) is utilized without external ligands. The secondary amine, 4-(trifluoromethyl)piperidine, acts dually as the nucleophile and the transient ligand, forming a soluble Cu(I)-amide complex.

-

Solvent (MeCN): Acetonitrile is critical. Its nitrile moiety weakly coordinates to the Cu(I) center, stabilizing the active catalytic species without poisoning it (which often occurs in strongly coordinating solvents like DMF).

-

Base-Free Environment: Unlike traditional cross-couplings, the leaving group is nitrogen gas (N₂), bypassing the need for strong bases and preventing the degradation of base-sensitive functional groups[4].

Fig 1: Catalytic cycle of the Cu-mediated deaminative cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization parameters. The data clearly demonstrates the necessity of the Cu(I) catalyst and the superiority of MeCN over other solvents.

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Additive | Yield (%) |

| 1 | None | MeCN | 60 | None | Trace |

| 2 | CuI (10) | MeCN | 60 | None | 88 |

| 3 | CuBr (10) | MeCN | 60 | None | 84 |

| 4 | CuI (10) | DMF | 80 | None | 62 |

| 5 | CuI (10) | THF | 60 | None | 45 |

Note: Yields determined by HPLC using an internal standard. Entry 2 represents the optimized conditions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, providing observable physical checkpoints to ensure reaction integrity at each stage.

Reagents Required:

-

4-(Trifluoromethyl)piperidine (1.2 equiv, 1.2 mmol)

-

Substituted Aniline (1.0 equiv, 1.0 mmol)

-

Copper(I) Iodide (10 mol%, 0.1 mmol)

-

tert-Butyl nitrite (t-BuONO) (1.5 equiv, 1.5 mmol)

-

Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

-

Catalyst-Amine Complexation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 4-(trifluoromethyl)piperidine (183 mg, 1.2 mmol) in 3.0 mL of anhydrous MeCN.

-

Validation Checkpoint: The initially insoluble CuI will dissolve upon stirring, yielding a pale green/blue homogeneous solution, confirming the successful formation of the Cu(I)-piperidine complex.

-

-

Aniline Addition: Add the substituted aniline (1.0 mmol) to the stirring mixture. Stir at room temperature for 5 minutes to ensure complete homogenization.

-

Controlled Diazotization: Heat the reaction mixture to 60 °C. Dilute t-BuONO (178 µL, 1.5 mmol) in 2.0 mL of MeCN and add it dropwise to the reaction mixture via a syringe pump over a strict 30-minute period.

-

Causality: Slow addition is critical. It prevents the accumulation of the highly reactive diazonium intermediate, thereby suppressing competitive homocoupling (azo-dye formation) and proto-deamination.

-

-

Reaction Monitoring: Maintain the temperature at 60 °C for 4–6 hours.

-

Validation Checkpoint: The onset of steady effervescence (N₂ gas extrusion) strictly upon the addition of t-BuONO validates the in situ generation and consumption of the diazonium species. A color shift from pale green to a dark brown/reddish suspension confirms the transition into the active Cu(I)/Cu(III) catalytic cycle.

-

-

Workup and Purification: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to break down copper complexes. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Fig 2: Self-validating experimental workflow for N-arylation.

Troubleshooting & Causality Analysis

-

Issue: High yield of intensely colored byproducts (Azo-dyes).

-

Causality: Occurs when the local concentration of the diazonium intermediate exceeds the rate of oxidative addition to the Cu(I) center, leading to diazonium-aniline homocoupling.

-

Solution: Decrease the addition rate of t-BuONO and ensure vigorous stirring.

-

-

Issue: Proto-deamination (formation of the reduced arene, Ar-H).

-

Causality: The aryl radical/cation abstracts a hydrogen atom from the solvent or amine before it can be captured by the copper complex.

-

Solution: Ensure the reaction is completely anhydrous. Water traces can accelerate proto-deamination. Increase the equivalents of 4-(trifluoromethyl)piperidine to 1.5 to push the equilibrium toward the Cu(I)-amide complex.

-

-

Issue: No gas evolution observed during Step 3.

-

Causality: The t-BuONO reagent has degraded (it is light and temperature sensitive).

-

Solution: Use a fresh bottle of t-BuONO stored under argon at 4 °C.

-

References[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVH6AyrIkavAEmxweKPdlNaUboEwiDgufh7RB31vLGgjow0FPE4Fitx8sPakqM-C__-R-kgrApohllVqPrQ91Us5tHcs0pWboy3iDU6V6QuYNQNDHki7GLKHTapMx-fUgdoDxZCPlmtYlxgBU=[2] One step retrosynthesis of drugs from commercially available chemical building blocks and conceivable coupling reactions. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-38_ZEOsB6HzRyIt1VMjGKtrTHAvTMKwRc-vpaksM6WFCU2UhMd8PbvqufN_mhL0A48kRu32bU63kP-eJn2Jh5WtBgVJyuJCd-gm3ogsqD9mU-dRM-QFI4TJg3p4V2QCa9DyhI3iSajYkX38wEkk4y-FK4XYF-JXA[3] Cleavage of C−N Bonds in Aniline Derivatives on a Ruthenium Center and Its Relevance to Catalytic C−C Bond Formation. Journal of the American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxzWW52-uGaMLSqU0001FBJdubfA8xBFlxV-70x1TkPgI6wt9j2Yaute8K70MdWdmqilGNFlyNRc5hFmBOj3knhhndIPADLJcSAvxnsUVExXGmO5reGYhlF9BmxKS2vUdjYfR-A==[5] Visible light-mediated amidation of aryl diazonium salts with nitriles – A novel photo-Ritter type reaction. NIScPR.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5lwFq83LYMsktrEfXBV58rsl1T2dSlnUMhDwC4FLWV2V6ORu5Nh9dOxnxJj2ROcxAIIfYXSvPZIy_llcds4L83ds8cOeqhc_X-ED51GwkFV8jUYSdmWOtRSUZwhCAqtw8VSzs0GjgX-S9FS-68_AVzVn9bPOEihinjHKBsVeKjqyOAleLiYUEGHBOZlYv1Bn[4] C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9R5q_YIzECp2XUT5e4ZsJKsxglActPyFJZZ7UEerU9ocbQCDyVIHBrc8KumXxbRxHtf2pz91c18R2H99gouWeuhVaRBMW4iJrERFaSnb3psHix4x3NDLDnZY342f-MINsFjYbsJTF69-7NAqmxT0AzQuEQy09KzBv6v6LFV1zQybKKbX5-4KCAgiV5A==

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One step retrosynthesis of drugs from commercially available chemical building blocks and conceivable coupling reactions - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00310E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.unito.it [iris.unito.it]

Development of ABL/KIT dual kinase inhibitors with "4-(4-Trifluoromethyl-piperidin-1-yl)-aniline"

Application Note: Rational Design and Evaluation of Next-Generation ABL/KIT Dual Kinase Inhibitors Incorporating a 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline Motif

Scientific Rationale & Structural Biology

The development of tyrosine kinase inhibitors (TKIs) targeting the constitutively active BCR-ABL fusion protein and the c-KIT receptor has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1]. While first- and second-generation inhibitors like Imatinib and Nilotinib are highly effective, the emergence of the T315I "gatekeeper" mutation remains a critical clinical hurdle, as it sterically blocks drug binding and confers broad resistance[2].

To overcome pharmacokinetic limitations and improve target residence time, structural optimization of the solvent-exposed tail of these inhibitors is required. Classic TKIs utilize an N-methylpiperazine moiety to enhance aqueous solubility. However, the high basicity of piperazine can restrict passive membrane permeability.

The Innovation:

By replacing the piperazine tail with a 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline building block[3], we fundamentally alter the physicochemical profile of the inhibitor. Fluorine substitution, particularly the trifluoromethyl (

BCR-ABL/c-KIT signaling pathway and the targeted inhibition logic overcoming T315I resistance.

Chemical Synthesis Protocol: Amide Coupling

To synthesize the target inhibitor, the 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline moiety must be coupled to a hinge-binding core scaffold (e.g., a 3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid derivative).

Causality & Design Choice: Anilines are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling reagents (like EDC/HOBt) often result in low yields and incomplete reactions. Therefore, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt-ester intermediate, driving the acylation of electronically deactivated anilines to completion and serving as a self-validating step for high-yield library generation.

Step-by-Step Procedure:

-

Activation: Dissolve 1.0 equivalent (eq) of the core carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt-ester.

-

Coupling: Add 1.1 eq of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline to the reaction mixture.

-

Stir continuously at room temperature for 12 hours. Monitor reaction progression via LC-MS.

-

Workup: Quench the reaction with saturated aqueous

. Extract the product using ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous -

Purification & QC: Purify the crude product via preparative HPLC. Confirm structural integrity and

purity using

Biochemical Profiling: TR-FRET Kinase Assay

To validate the intrinsic inhibitory potency of the synthesized compounds against ABL1 (WT), ABL1 (T315I), and c-KIT, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Design Choice: Standard fluorescence assays are highly susceptible to false positives caused by auto-fluorescent library compounds. TR-FRET introduces a temporal delay (time-resolution) between the excitation pulse and the emission read. Because the fluorophores used (e.g., Europium/Terbium) have exceptionally long emission half-lives, reading the signal after a microsecond delay completely eliminates short-lived background auto-fluorescence, ensuring the data is highly trustworthy and artifact-free.

Step-by-Step Procedure:

-

Preparation: Prepare a 10-point, 3-fold serial dilution of the

piperidine inhibitor in 100% DMSO. -

Reaction Assembly: In a 384-well low-volume plate, combine 2.5 µL of the kinase domain (ABL1 WT, ABL1 T315I, or c-KIT) with 2.5 µL of the compound dilution (final DMSO concentration = 1%). Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiation: Add 5 µL of a substrate mix containing ATP (at the

for each respective kinase) and a biotinylated poly-GT peptide substrate. -

Incubate the kinase reaction for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. -

Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the

.

Cellular Efficacy: Ba/F3 Isogenic Cell Line Assay

Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux. To evaluate cellular target engagement, we utilize the murine Ba/F3 cell line model.

Causality & Design Choice: Ba/F3 cells natively require Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL, they become IL-3 independent, relying entirely on the kinase for survival. This creates a powerful, self-validating system: if a compound kills the BCR-ABL transfected Ba/F3 cells (in the absence of IL-3) but does not kill parental Ba/F3 cells (in the presence of IL-3), the cytotoxicity is definitively on-target. This isolates the mechanism of action from the confounding, parallel survival pathways often found in human patient-derived leukemia lines.

Step-by-Step Procedure:

-

Cell Seeding: Culture isogenic Ba/F3 cells expressing either native BCR-ABL or the BCR-ABL(T315I) mutant in RPMI-1640 medium supplemented with 10% FBS (without IL-3). Seed at a density of

cells/well in a 96-well opaque plate. -

Treatment: Treat cells with the inhibitor in a 9-point concentration gradient (0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5%

humidified incubator. -

Viability Readout: Add an equal volume of CellTiter-Glo® reagent (which measures intracellular ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

-

Analysis: Normalize data against the DMSO control and calculate the

using non-linear regression.

Sequential experimental workflow from chemical synthesis to cellular validation.

Quantitative Data Summaries

The incorporation of the 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline motif demonstrates a marked improvement in overcoming the T315I mutation while maintaining potent dual ABL/KIT inhibition, as summarized in the tables below.

Table 1: Biochemical Kinase Inhibition (

| Compound | ABL1 (WT) | ABL1 (T315I) | c-KIT (WT) |

| Imatinib (Control) | 25.0 | >10,000 | 410.0 |

| Nilotinib (Control) | 15.0 | >10,000 | 55.0 |

| 8.5 | 42.0 | 28.0 |

Table 2: Cellular Anti-Proliferative Efficacy in Ba/F3 Models (

| Compound | Ba/F3 (BCR-ABL WT) | Ba/F3 (BCR-ABL T315I) | Ba/F3 Parental (+ IL-3) |

| Imatinib (Control) | 260.0 | >10,000 | >10,000 |

| Nilotinib (Control) | 12.0 | >10,000 | >10,000 |

| 5.2 | 85.0 | >10,000 |

Note: The lack of cytotoxicity in the Ba/F3 Parental (+ IL-3) line confirms that the

References

-

Nicolini, F. E., et al. (2013). The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. Haematologica, 98(10), 1510-1516. URL:[Link]

-

Inns, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. URL:[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry: Review Article. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

-

O'Hare, T., Zabriskie, M. S., Eiring, A. M., & Deininger, M. W. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. URL:[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS#: 1266330-17-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Screening of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline Derivatives for Novel Ferroptosis Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid hydroperoxides[1]. It has emerged as a critical therapeutic target for mitigating ischemia-reperfusion injury, acute kidney failure, and neurodegenerative diseases. First-generation ferroptosis inhibitors, such as Ferrostatin-1 (Fer-1), act as potent radical-trapping antioxidants (RTAs) but suffer from severe pharmacokinetic liabilities due to an ester moiety that undergoes rapid in vivo hydrolysis[2].

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) limitations, modern medicinal chemistry has pivoted toward diarylamine para-acetamides and sulfonamides. 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline serves as a highly privileged structural scaffold for generating these next-generation libraries[3].

Causality of Scaffold Selection:

-

The Aniline Handle: Provides a versatile, highly reactive nucleophilic center for parallel synthesis (e.g., HATU-mediated amide coupling or sulfonylation), enabling the rapid generation of diverse combinatorial libraries[2][3].

-

The Trifluoromethyl (

) Group: The incorporation of the

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow to evaluate libraries derived from this scaffold, utilizing phenotypic viability rescue and mechanistic lipid ROS scavenging assays.

Experimental Workflow & Signaling Pathway

To ensure screening hits are true ferroptosis inhibitors rather than off-target survival factors, the HTS cascade is designed to interrogate the pathway at multiple intervention points.

Caption: Ferroptosis signaling pathway and the radical-trapping intervention point of the derivative library.

Caption: Step-by-step HTS workflow from library synthesis to mechanistic validation.

High-Throughput Screening Protocols

Model Selection Causality

Cell Line: HT-1080 (Human fibrosarcoma) cells are utilized as the gold-standard model. Why? These cells exhibit high basal metabolic rates and rely heavily on the System Xc- antiporter for cystine import to maintain intracellular glutathione (GSH) pools. They are exquisitely sensitive to ferroptosis inducers, providing a massive assay window for inhibitor screening[4].

Primary Screen: Phenotypic Viability Rescue (CellTiter-Glo)

This assay identifies compounds that rescue cells from Erastin-induced death by measuring ATP levels as a proxy for metabolic viability.

Step-by-Step Methodology:

-

Cell Plating: Harvest HT-1080 cells at ~80% confluence. Dispense 2,000 cells/well in 40 µL of DMEM (supplemented with 10% FBS and 1% Pen/Strep) into opaque white 384-well microplates. Incubate overnight at 37°C, 5%

. -

Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline derivative library (10 mM in DMSO) to the assay plates for a final screening concentration of 10 µM.

-

Causality Note: Pre-incubating the compounds for 1 hour before inducing ferroptosis allows the lipophilic derivatives to fully partition into the cellular membranes, ensuring the radical-trapping mechanism is primed before the lipid ROS storm begins.

-

-

Ferroptosis Induction: Add 10 µL of 5X Erastin solution (final concentration: 10 µM) to all wells except the negative control (DMSO only) wells[4]. Incubate for 24 hours.

-

Endpoint Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well. Shake at 1000 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

-

Detection: Read luminescence on a multi-mode plate reader (e.g., EnVision).

Secondary Screen: Mechanistic Validation (BODIPY 581/591 C11)

Primary hits must be validated to ensure they directly inhibit lipid peroxidation, rather than activating parallel survival pathways (e.g., apoptosis inhibition). We utilize BODIPY 581/591 C11, a ratiometric lipophilic dye that shifts its emission from red (~590 nm) to green (~510 nm) upon oxidation by lipid ROS.

Step-by-Step Methodology:

-

Preparation: Plate HT-1080 cells in black, clear-bottom 384-well plates and treat with compounds as described above.

-

Induction: Instead of Erastin, use RSL3 (1 µM) . Causality Note: RSL3 directly inhibits GPX4 (downstream of System Xc-), causing a much faster and more severe accumulation of lipid ROS[4]. This rigorously stress-tests the radical-trapping capacity of the hit compounds.

-

Dye Loading: After 4 hours of RSL3 treatment, add BODIPY 581/591 C11 to a final concentration of 2 µM. Incubate for 30 minutes at 37°C.

-

Washing & Readout: Wash cells twice with PBS to remove background fluorescence. Measure fluorescence at Ex/Em 488/510 nm (oxidized) and 581/591 nm (reduced). Calculate the Green/Red ratio to quantify lipid peroxidation.

Data Analysis & Quality Control

A self-validating HTS system requires strict statistical thresholds. The robustness of the assay is determined by the Z'-factor, calculated using the positive control (1 µM Ferrostatin-1) and the negative control (DMSO + Inducer).

Where

Table 1: Quantitative HTS Validation Metrics

| Parameter | Primary Screen (Viability Rescue) | Secondary Screen (Lipid ROS Inhibition) |

| Assay Format | 384-well, Luminescence | 384-well, Ratiometric Fluorescence |

| Cell Line | HT-1080 | HT-1080 |

| Ferroptosis Inducer | Erastin (10 µM) | RSL3 (1 µM) |

| Positive Control | Ferrostatin-1 (1 µM) | Ferrostatin-1 (1 µM) |

| Target Z'-Factor | 0.75 ± 0.04 | 0.68 ± 0.06 |

| Signal-to-Background (S/B) | > 15-fold | > 8-fold |

| Coefficient of Variation (CV) | < 5% | < 8% |

| Expected Hit Rate | 0.8% - 1.5% (>50% Rescue) | ~ 0.4% (Mechanistically Confirmed) |

Hits demonstrating >50% rescue in the primary screen and a >50% reduction in the BODIPY Green/Red ratio are advanced to 10-point dose-response profiling to determine their

References

1.[3] Title: WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides Source: Google Patents URL:

2.[1] Title: Ferroptosis in Toxicology: Present and Future Source: MDPI URL: [Link]

3.[2] Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[4] Title: Identification of Isoliensinine as a Ferroptosis Suppressor with Iron-Chelating Activity Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

LC-MS analysis of reactions involving "4-(4-Trifluoromethyl-piperidin-1-yl)-aniline"

Advanced LC-MS/MS Reaction Monitoring: 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

The Chemical Imperative: A Privileged Scaffold in Drug Discovery

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline (Chemical Formula:

Monitoring the consumption of this aniline derivative and the formation of its products in real-time is critical for optimizing reaction kinetics, minimizing side products (e.g., over-alkylation or oxidation), and ensuring high-yield synthesis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its unparalleled sensitivity and specificity.

Analytical Strategy & Mechanistic Rationale

Why choose specific LC-MS parameters for this compound? The decisions are rooted in the molecule's physicochemical properties:

-

Ionization Modality : The presence of the primary aromatic amine and the tertiary piperidine nitrogen makes the molecule highly basic. Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice, readily yielding the

precursor ion at m/z 245.1, a standard approach for [1]. -

Chromatographic Separation : While standard C18 columns are ubiquitous, a Biphenyl stationary phase is mechanically superior for aniline derivatives. The biphenyl phase engages in

and dipole-dipole interactions with the electron-rich aniline ring, providing enhanced retention and sharper peak shapes compared to pure hydrophobic interactions. -

Reaction Quenching (Self-Validation) : To ensure the LC-MS snapshot accurately reflects the reactor at time t, the reaction must be instantaneously halted. Diluting the aliquot in cold Acetonitrile (

) not only quenches the reaction by crashing out metal catalysts (e.g., Palladium in Buchwald-Hartwig couplings) but also matches the initial mobile phase conditions to prevent peak distortion, a technique crucial for[2].

Caption: Major synthetic pathways for 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. By incorporating an internal standard (IS) and a System Suitability Test (SST), researchers can distinguish between true reaction stalling and instrumental signal drift, ensuring robust [3].

Step 1: System Suitability and Blank Verification

Before analyzing reaction aliquots, inject a blank (

Step 2: Aliquot Extraction and Quenching

-

Withdraw 10 µL of the reaction mixture using a positive displacement pipette.

-

Immediately dispense into a pre-chilled vial containing 990 µL of Quench Solution (Acetonitrile with 0.1% Formic Acid + 50 ng/mL Internal Standard, e.g., an isotopically labeled aniline).

-

Vortex for 10 seconds. Causality: The 100-fold dilution halts the reaction kinetics, while the formic acid ensures the amines remain fully protonated, preventing adherence to the glass vial walls.

Step 3: Filtration

-

Centrifuge the quenched sample at 10,000 x g for 3 minutes to pellet precipitated salts and catalysts.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the highly lipophilic fluorinated piperidine moiety.

Caption: Standardized LC-MS/MS sample preparation and analysis workflow.

Quantitative Data Presentation: LC-MS/MS Parameters

To achieve baseline separation of the starting material from complex reaction matrices in under 5 minutes, a steep UHPLC gradient is employed.

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.00 | 0.4 | 95 | 5 | Initial |

| 0.50 | 0.4 | 95 | 5 | 6 |

| 3.00 | 0.4 | 10 | 90 | 6 |

| 4.00 | 0.4 | 10 | 90 | 6 |

| 4.10 | 0.4 | 95 | 5 | 6 |

| 5.00 | 0.4 | 95 | 5 | 6 |

Mobile Phase A:

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 4-(4- | 245.1 | 176.1 | 50 | 25 | Quantifier (Loss of |

| 4-(4- | 245.1 | 148.1 | 50 | 35 | Qualifier (Ring Cleavage) |

| Amide Product (Generic) | 245.1 | 50 | 20 | Quantifier (Aniline fragment) | |

| Internal Standard (IS) | 250.1 | 181.1 | 50 | 25 | Normalization |

Note: The fragmentation of the amide product back to the m/z 245.1 aniline fragment is a highly reliable diagnostic transition for confirming product formation.

References

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at:[Link]

Sources

Technical Support Center: Troubleshooting N-Arylation of 4-(Trifluoromethyl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the carbon-nitrogen (C-N) cross-coupling of 4-(trifluoromethyl)piperidine. This specific secondary amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of retinoid-related orphan receptor (ROR) inhibitors and central nervous system therapeutics[1]. However, its unique electronic and steric properties often lead to complex side reactions during palladium-catalyzed Buchwald-Hartwig aminations.

This guide provides a mechanistic breakdown of these side reactions, a targeted FAQ troubleshooting section, and a self-validating experimental protocol to ensure high-yielding C-N bond formation.

Part 1: Mechanistic Causality of Side Reactions

To successfully troubleshoot an experiment, one must first understand the causality behind the failure. The N-arylation of 4-(trifluoromethyl)piperidine is primarily hindered by the strong electron-withdrawing inductive effect of the -CF₃ group at the 4-position. This effect propagates across the piperidine ring, significantly reducing the nucleophilicity of the secondary amine nitrogen compared to an unsubstituted piperidine[2].

Because the amine is weakly nucleophilic, its coordination to the oxidative addition complex—[Pd(II)(Ar)(X)]—is kinetically sluggish. This extended lifetime of the Pd(II) intermediate acts as an "off-ramp," allowing competing pathways to dominate the catalytic cycle[3].

The two most prevalent side reactions are:

-

Hydrodehalogenation: The [Pd(II)(Ar)(X)] complex abstracts a hydride from an exogenous source (e.g., alkoxide bases or solvent), followed by reductive elimination to yield the hydrodehalogenated arene (Ar-H)[4][5].

-

β-Hydride Elimination: If the amine successfully coordinates but the subsequent reductive elimination is slow, the palladium center can abstract a β-hydrogen from the piperidine ring. This releases an imine byproduct and a Pd-hydride species, which then reductively eliminates to form the Ar-H byproduct[3][6].

Catalytic cycle of Pd-catalyzed N-arylation highlighting competing side reaction pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant hydrodehalogenation of my aryl halide instead of the N-arylation product? Causality: is a notorious side reaction in[3][5]. Because 4-(trifluoromethyl)piperidine is a weakly nucleophilic amine, it struggles to outcompete other hydride sources for the Pd(II) center[4]. Solution: Immediately switch from alkoxide bases (like NaOtBu, which can act as a direct hydride donor via β-hydride elimination of the alkoxide itself) to anhydrous inorganic bases such as Cs₂CO₃ or K₃PO₄. Furthermore, employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) that accelerate the rate of reductive elimination, effectively outcompeting the hydrodehalogenation pathway[4][6].

Q2: I am observing the formation of an imine byproduct. What causes this and how can it be mitigated? Causality: The imine byproduct is the direct result of from the Pd-amido intermediate[3][6]. Although 4-(trifluoromethyl)piperidine is a secondary amine, it possesses multiple β-hydrogens on the piperidine ring. If reductive elimination is sterically hindered or electronically sluggish, the catalyst will undergo β-hydride elimination instead[6]. Solution: The bite angle and steric profile of the ligand are critical. Using ligands like tBuBrettPhos forces the Pd center into a rigid, low-coordinate geometry that strongly favors rapid reductive elimination over β-hydride elimination[4].

Q3: When coupling with ortho-fluoroaryl halides, I see defluorination side reactions. How do I prevent this? Causality: Defluorination (or hydrodefluorination) occurs via competing oxidative addition of the Pd catalyst into the C-F bond, or via a direct SₙAr mechanism if the base is strong enough and the arene is highly electron-deficient[7]. Solution: Utilize a highly active Pd pre-catalyst (e.g., Pd G3 or G4 palladacycles) to allow the C-N coupling to proceed at milder temperatures (40–60 °C), where C-F activation is kinetically suppressed.

Part 3: Quantitative Data: Ligand & Base Optimization

The following table summarizes the quantitative impact of ligand and base selection on the product distribution during the N-arylation of 4-(trifluoromethyl)piperidine with a standard aryl chloride. The data illustrates the necessity of modern dialkylbiaryl phosphine ligands to suppress side reactions.

| Ligand System | Base | Temperature (°C) | Target N-Aryl Yield (%) | Ar-H Byproduct (%) | Imine Byproduct (%) |

| BINAP | NaOtBu | 100 | 15 | 65 | 20 |

| XantPhos | Cs₂CO₃ | 100 | 45 | 35 | 20 |

| RuPhos | NaOtBu | 85 | 60 | 30 | 10 |

| BrettPhos | Cs₂CO₃ | 85 | 88 | 8 | 4 |

| tBuBrettPhos | K₃PO₄ | 70 | > 95 | < 2 | < 3 |

Part 4: Validated Experimental Protocol

To guarantee reproducibility and avoid the pitfalls of catalyst poisoning, the following step-by-step methodology utilizes a self-validating system. By employing a Palladium Generation 3 (Pd G3) pre-catalyst, we ensure a strict 1:1 active Pd-to-ligand ratio, eliminating the variable of incomplete catalyst activation that often leads to irreproducible hydrodehalogenation.

Optimized Buchwald-Hartwig Amination Workflow

-

Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL reaction vial with tBuBrettPhos Pd G3 pre-catalyst (2 mol%) and tBuBrettPhos ligand (2 mol%).

-

Addition of Base: Add finely milled, anhydrous K₃PO₄ (2.0 equivalents).

-

Causality Note: K₃PO₄ is specifically chosen over NaOtBu to eliminate exogenous hydride sources, strictly preventing base-mediated hydrodehalogenation[4].

-

-

Substrate Loading: Add the aryl halide (1.0 equivalent, 0.5 mmol) and 4-(trifluoromethyl)piperidine (1.2 equivalents, 0.6 mmol).

-

Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (2.5 mL) to achieve a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined septum cap.

-

Reaction Execution: Remove the vial from the glovebox and stir vigorously at 70 °C for 12 hours.

-

Self-Validation & Monitoring: At the 2-hour mark, withdraw a 10 µL aliquot via a micro-syringe, dilute with 1 mL of acetonitrile, and analyze via LC-MS. Validation metric: The absence of the hydrodehalogenated arene mass (Ar-H) in the total ion chromatogram (TIC) confirms the successful kinetic suppression of the off-target pathway.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the inorganic base and any precipitated palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated 4-(trifluoromethyl)piperidine.

Troubleshooting workflow for optimizing N-arylation of 4-(trifluoromethyl)piperidine.

References

-

Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

York University. "APPLICATIONS OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS." YorkSpace Institutional Repository. Available at:[Link]

-

ResearchGate. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." ResearchGate Publications. Available at:[Link]

-

PMC. "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." National Institutes of Health. Available at: [Link]

Sources

- 1. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]

- 2. 3-fluoro-N,N-dimethylpiperidin-4-amine | Benchchem [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for the synthesis of "4-(4-Trifluoromethyl-piperidin-1-yl)-aniline"

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with synthesizing 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline (CAS: 1266330-17-9). This compound is a highly valued building block in medicinal chemistry, frequently utilized to modulate lipophilicity and improve the metabolic stability of active pharmaceutical ingredients (APIs).

Below, you will find the validated mechanistic workflow, standard operating procedures (SOPs), process optimization data, and a field-tested troubleshooting Q&A to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Workflow

The synthesis is a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

Fig 1: Two-step synthetic workflow for 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline.

Standard Operating Procedures (SOPs)

To guarantee a self-validating system, these protocols include built-in checkpoints for reaction monitoring.

Step 1: SNAr Synthesis of the Nitro Intermediate

-

Charge the Reactor: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add finely powdered anhydrous K2CO3 (2.0 equiv). Note: Potassium carbonate acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward.

-

Nucleophile Addition: Add 4-(trifluoromethyl)piperidine (1.1 equiv) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir vigorously for 12–16 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the electrophile is consumed.

-

Workup: Cool to room temperature. Quench with ice water (3× volume of DMF) to precipitate the product. Extract with EtOAc (3×). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenation to the Aniline

-

Preparation: Dissolve the crude 1-(4-nitrophenyl)-4-(trifluoromethyl)piperidine (1.0 equiv) in HPLC-grade Methanol (0.2 M).

-

Catalyst Loading: Carefully add 10% Pd/C (0.05 equiv w/w) under a blanket of nitrogen to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain under an H2 atmosphere (balloon or 1 atm line) at room temperature (20–25 °C).

-

Agitation: Stir vigorously (≥ 800 rpm) for 4–6 hours.

-

Workup: Purge the system with N2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol. Concentrate the filtrate in vacuo to yield the target aniline.

Process Optimization Data

The following table summarizes the quantitative parameters required to optimize both stages of the synthesis, minimizing side reactions and maximizing atom economy.

| Parameter | Step 1: SNAr Optimization | Step 2: Nitro Reduction Optimization |

| Preferred Reagent | K2CO3 (2.0 eq) | 10% Pd/C (0.05 eq w/w) |

| Optimal Solvent | DMF or DMSO (Anhydrous) | Methanol or Ethanol |

| Temperature | 90–100 °C | 20–25 °C (Room Temp) |

| Reaction Time | 12–16 hours | 4–6 hours |

| Critical Variable | Nucleophile basicity (-CF3 effect) | H2 gas-liquid mass transfer |

| Primary Impurity | Unreacted starting materials | Azoxy/Azo dimers (Orange/Red color) |

Troubleshooting & FAQs

As an application scientist, understanding the why behind a failure is just as critical as knowing the how. Below are the most common issues encountered during this synthesis and their mechanistic solutions.

Q1: Why is my SNAr reaction stalling at 60-70% conversion, even after 24 hours at 80 °C? A: This is a kinetic issue driven by the substrate's electronics. The trifluoromethyl (-CF3) group exerts a strong electron-withdrawing inductive effect (-I) across the piperidine ring. This significantly decreases the electron density on the piperidine nitrogen, lowering its basicity and nucleophilicity compared to an unsubstituted piperidine [1].

-

Solution: To overcome this higher activation energy barrier, increase the reaction temperature to 95–100 °C. Ensure your K2CO3 is finely milled (to increase surface area) and that your DMF is strictly anhydrous, as water can hydrolyze the 1-fluoro-4-nitrobenzene to 4-nitrophenol, which will permanently stall the reaction.

Q2: During the hydrogenation step, the reaction mixture turned deep orange/red, and LC-MS shows a high-molecular-weight impurity. What happened? A: You are observing the formation of azo or azoxy dimers. The reduction of a nitroarene proceeds through nitrosoarene and hydroxylamine intermediates. If the reaction is starved of hydrogen, these two intermediates accumulate in solution and undergo a rapid condensation reaction to form highly colored dimers [2]. This is a classic symptom of poor gas-liquid mass transfer.

-

Solution: Increase the agitation rate (stirring speed) to maximize the dissolution of H2 gas into the methanol. If using a balloon, ensure it maintains positive pressure. For scale-up, transition from a round-bottom flask to a baffled reactor or a Parr shaker at 30–50 psi H2.

Q3: Can I use chemical reduction (e.g., Fe/NH4Cl) instead of catalytic hydrogenation? A: Yes. While the -CF3 group is highly resistant to hydrogenolysis (unlike aryl chlorides or bromides, which risk dehalogenation under Pd/C), chemical reduction using Iron powder and Ammonium Chloride in refluxing EtOH/H2O (3:1) is an excellent, cost-effective alternative. This is particularly useful if you need to strictly avoid transition metal (Palladium) contamination in your final API downstream.

Q4: How can I efficiently separate the final aniline product from trace unreacted nitro intermediate without using silica gel column chromatography? A: You can exploit the newly formed basicity of the aniline via an acid-base extraction.

-

Solution: Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash with 1M HCl. The aniline will protonate to form a water-soluble ammonium salt and partition into the aqueous layer, leaving the neutral, unreacted nitro intermediate in the organic layer. Separate the aqueous layer, basify it to pH 10 using 2M NaOH (the solution will turn cloudy as the freebase aniline crashes out), and extract with fresh EtOAc to recover the highly pure product.

References

Technical Support Center: Scale-up Synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

Welcome to the technical support center for the synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and efficient synthesis of this compound.

Troubleshooting Guide

This section tackles specific issues that may arise during the scale-up synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline. Each entry details the problem, its potential causes, and actionable solutions.

Issue 1: Low Yield in Buchwald-Hartwig Amination at Scale

Question: We are experiencing a significant drop in yield for the Buchwald-Hartwig amination of 4-bromo-1-nitrobenzene with 4-(trifluoromethyl)piperidine, followed by reduction, when moving from a 10g to a 1kg scale. What are the likely causes and how can we optimize the reaction for a larger scale?

Answer:

A decrease in yield during the scale-up of a Buchwald-Hartwig amination is a common challenge. The primary reasons often revolve around mass and heat transfer limitations, inefficient mixing, and the sensitivity of the catalytic cycle to impurities.

Potential Causes and Solutions:

-

Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the catalyst, ligands, base, and reactants is more difficult. This can lead to localized "hot spots" or areas of low catalyst concentration, resulting in side reactions and incomplete conversion.

-

Solution: Employ a reactor with an appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) and optimize the agitation speed to ensure thorough mixing without causing excessive shear that could degrade the catalyst.

-

-

Oxygen Sensitivity: The Pd(0) active catalyst is susceptible to oxidation, which deactivates it. On a larger scale, ensuring a truly inert atmosphere is more challenging.

-

Solution: Implement a robust degassing protocol for the solvent and reactants.[1] This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or through freeze-pump-thaw cycles for smaller scale-up trials. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig reaction.[2][3] While a particular catalyst system may work well on a small scale, it might not be robust enough for the demands of a larger reaction.

-

Base Selection and Solubility: The choice and physical form of the base are crucial. A base that is not sufficiently soluble or that is too coarse can lead to poor reactivity.

-

Solution: Use a base with appropriate solubility in the chosen solvent. For example, cesium carbonate is effective but can be expensive for large-scale reactions.[1] Sodium tert-butoxide is a common alternative. Ensure the base is finely powdered to maximize its surface area.

-

Comparative Table of Reaction Conditions:

| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Unoptimized | Pilot Scale (1kg) - Optimized |

| Catalyst Loading | 1 mol% | 1 mol% | 1.5 mol% |

| Ligand | XPhos | XPhos | RuPhos |

| Base | Cs₂CO₃ | NaOtBu (coarse) | NaOtBu (micronized) |

| Solvent | Toluene | Toluene | 2-Methyl-THF |

| Degassing | N₂ bubble (15 min) | N₂ blanket | N₂ sparge (1 hr) |

| Agitation | Magnetic stir bar | 100 RPM | 250 RPM |

| Yield | 92% | 65% | 88% |

Workflow for Optimizing Buchwald-Hartwig Amination at Scale:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Difficulty in Removing Palladium Residue from the Final Product

Question: Our final product, 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline, is contaminated with residual palladium, which is unacceptable for our pharmaceutical application. What are effective methods for palladium removal at an industrial scale?

Answer:

Residual palladium is a common issue in cross-coupling reactions and its removal is a critical step in pharmaceutical manufacturing. Several methods can be employed, often in combination, to reduce palladium levels to the required parts-per-million (ppm) range.

Palladium Scavenging Techniques:

-

Activated Carbon: This is a cost-effective and widely used method. The crude product solution is stirred with activated carbon, which adsorbs the palladium.

-

Protocol: After the reaction is complete and quenched, dilute the mixture with a suitable solvent. Add 5-10 wt% of activated carbon relative to the theoretical product weight. Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Filter the mixture through a pad of celite to remove the carbon.

-

-

Thiol-Based Scavengers: Scavengers containing thiol functional groups have a high affinity for palladium. These can be silica-bound or polymer-supported.

-

Protocol: Similar to activated carbon, the scavenger is added to the product solution and stirred. The solid-supported scavenger is then filtered off. The choice of scavenger will depend on the solvent system and the nature of the product.

-

-

Crystallization: Often, a well-executed crystallization can significantly reduce palladium levels.

-

Protocol: Dissolve the crude product in a suitable solvent at an elevated temperature and then cool it slowly to induce crystallization. The palladium impurities will preferentially remain in the mother liquor. This may need to be repeated to achieve the desired purity.

-

-

Aqueous Washes with Thiol-Containing Reagents: Washing the organic solution of the product with an aqueous solution of a thiol-containing compound like L-cysteine or sodium thioglycolate can extract palladium into the aqueous phase.

Comparative Table of Palladium Removal Methods:

| Method | Advantages | Disadvantages | Typical Pd Reduction |

| Activated Carbon | Cost-effective, readily available | Can adsorb product, leading to yield loss | >95% |

| Thiol Scavengers | High efficiency and selectivity | Higher cost | >99% |

| Crystallization | Can also improve overall purity | May require multiple crops, potential yield loss | 80-95% per crystallization |

| Aqueous Thiol Wash | Simple to implement | May require multiple washes, potential for emulsions | 90-98% |